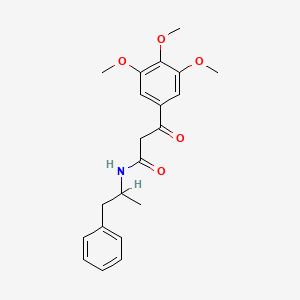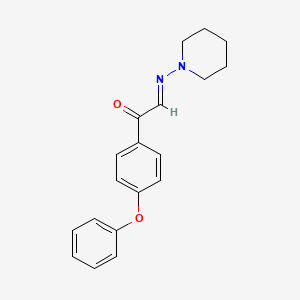
4'-Phenoxy-2-(piperidinoimino)acetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Phenoxy-2-(piperidinoimino)acetophenone is a synthetic organic compound that belongs to the class of acetophenone derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes. The unique structure of 4’-Phenoxy-2-(piperidinoimino)acetophenone, which includes a phenoxy group and a piperidinoimino moiety, makes it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Phenoxy-2-(piperidinoimino)acetophenone typically involves the reaction of 4’-phenoxyacetophenone with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the piperidinoimino group.
Industrial Production Methods: Industrial production of 4’-Phenoxy-2-(piperidinoimino)acetophenone may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4’-Phenoxy-2-(piperidinoimino)acetophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or piperidinoimino groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like NaH or K2CO3.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4’-Phenoxy-2-(piperidinoimino)acetophenone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4’-Phenoxy-2-(piperidinoimino)acetophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by disrupting their cell membrane integrity or interfering with essential metabolic pathways.
Comparación Con Compuestos Similares
- 4’-Methoxy-2-(piperidinoimino)acetophenone
- 4’-Chloro-2-(piperidinoimino)acetophenone
- 4’-Bromo-2-(piperidinoimino)acetophenone
Comparison: 4’-Phenoxy-2-(piperidinoimino)acetophenone is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties. Compared to its methoxy, chloro, and bromo analogs, the phenoxy derivative may exhibit different reactivity and potency in various applications. The phenoxy group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes and interact with target molecules.
Propiedades
Número CAS |
24342-50-5 |
|---|---|
Fórmula molecular |
C19H20N2O2 |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
(2E)-1-(4-phenoxyphenyl)-2-piperidin-1-yliminoethanone |
InChI |
InChI=1S/C19H20N2O2/c22-19(15-20-21-13-5-2-6-14-21)16-9-11-18(12-10-16)23-17-7-3-1-4-8-17/h1,3-4,7-12,15H,2,5-6,13-14H2/b20-15+ |
Clave InChI |
VTLFTZITBCZVNL-HMMYKYKNSA-N |
SMILES isomérico |
C1CCN(CC1)/N=C/C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
SMILES canónico |
C1CCN(CC1)N=CC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


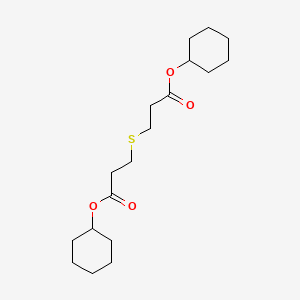

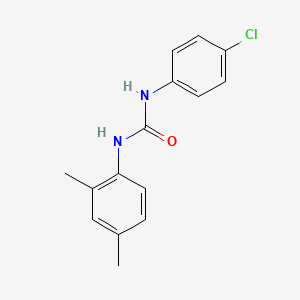

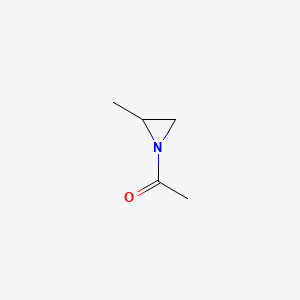
![3-(Hydroxymethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14708347.png)
![2-[(1-Chloroethyl)peroxy]-2-methylpropane](/img/structure/B14708350.png)




![ethyl N-[3-amino-6-(ethoxycarbonylamino)-4-[[2-hydroxy-3-(N-methylanilino)propyl]amino]pyridin-2-yl]carbamate](/img/structure/B14708395.png)
